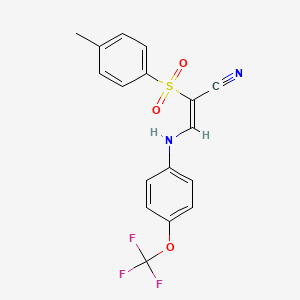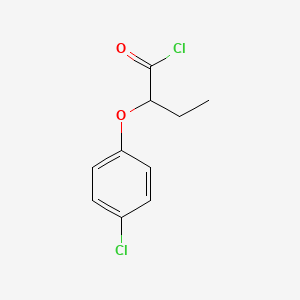
2-(4-Chlorophenoxy)butanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound's synthesis can be approached through electrooxidative double ene-type chlorination, demonstrating an innovative method for preparing chlorinated derivatives of phenoxy compounds. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared with a significant yield by this method, showcasing the potential versatility in synthesizing related compounds (Uneyama et al., 1983).
Molecular Structure Analysis
Investigations into the molecular structure have been facilitated through spectroscopic and structural elucidation techniques. Single crystal X-ray diffraction has been a crucial tool in this analysis, offering insights into the compound's crystallographic characteristics (Koleva et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Chlorophenoxy)butanoyl chloride exhibit a wide range of outcomes, including the formation of reactive intermediates and adducts. These reactions have implications for understanding its mutagenicity and potential applications in synthetic chemistry (Jolivette et al., 1998).
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding patterns, have been extensively analyzed. Such studies provide a foundational understanding of the compound's behavior in various conditions and its interactions with other molecules (Xia et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-(4-Chlorophenoxy)butanoyl chloride, including its reactivity and the influence of different functional groups on its biological activity, have been explored. Studies have shown that chemical modifications, such as the introduction of an aryloxyalkyl group, significantly impact its biological activity, revealing the compound's versatile chemical nature (Carbonara et al., 2001).
科学的研究の応用
Formation and Reactivity
- Thietanium Ion Formation : The food mutagen 2-Chloro-4-(methylthio)butanoic acid, closely related to 2-(4-Chlorophenoxy)butanoyl chloride, is known for forming reactive intermediates like 1-methyl-2-thietaniumcarboxylic acid. These intermediates are associated with mutagenicity and can react with compounds like 4-chlorophenol to form adducts, indicating a potential role in mutagenic processes (Jolivette, Kende, & Anders, 1998).
Chemical Synthesis and Reactions
- Electrochemical Preparation : A compound similar to 2-(4-Chlorophenoxy)butanoyl chloride, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, was prepared via electrooxidative double ene-type chlorination. This process highlights the potential for electrochemical methods in synthesizing related compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
- Dynamic Kinetic Resolution : The conversion of racemic α-bromobutanoic acid to 4-(chlorophenoxy)butanoyl esters, using amides of (S)-lactic acid as chiral auxiliaries, was examined, indicating a method for obtaining specific enantiomers of related compounds (Ammazzalorso et al., 2004).
Analytical Applications
- Herbicide Analysis in Soil and Juice Samples : Techniques using high-performance liquid chromatography (HPLC) have been developed for the determination of chlorophenoxy acid herbicides and their esters, including compounds similar to 2-(4-Chlorophenoxy)butanoyl chloride, in soil and apple juice samples. This application is crucial for environmental monitoring and food safety (Rosales-Conrado et al., 2002; 2005).
Medical Research
- Chloride Ion Channel Conductance : Studies on analogues of CPIB, a compound similar to 2-(4-Chlorophenoxy)butanoyl chloride, have demonstrated that chloride channel conductance in skeletal muscle membrane is influenced by the absolute configuration of these compounds. This suggests potential medical applications in modulating ion channels (Bettoni et al., 1987; Carbonara et al., 2001).
Environmental Studies
- Adsorption Studies on Surfaces : The interaction of chlorophenol molecules with surfaces like Cu(111) has been studied, providing insights into the behavior of related compounds in environmental contexts, such as the formation of dioxin compounds on copper surfaces (Altarawneh et al., 2008).
作用機序
Mode of Action
As a chlorinated aromatic compound, 2-(4-Chlorophenoxy)butanoyl chloride could potentially undergo electrophilic aromatic substitution reactions with nucleophilic amino acid residues in proteins, leading to changes in protein function . The butanoyl chloride group is a reactive acyl chloride, which could react with nucleophilic groups in biological molecules, forming covalent bonds .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many chlorinated aromatic compounds are metabolized in the liver by cytochrome p450 enzymes, which could potentially be a pathway of interest .
Pharmacokinetics
They are often resistant to metabolism and can persist in the body for long periods .
Result of Action
Exposure to chlorinated aromatic compounds can lead to a variety of effects depending on the specific compound and the extent of exposure .
Action Environment
The activity and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals that can react with it .
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVIMQAAQJLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)butanoyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

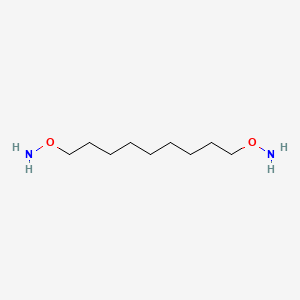
![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)
![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)
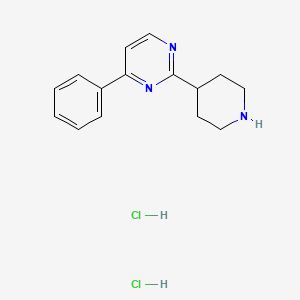
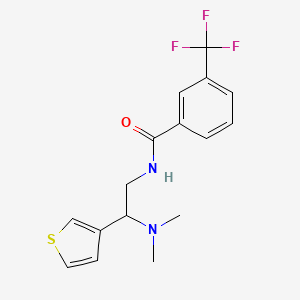
![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)
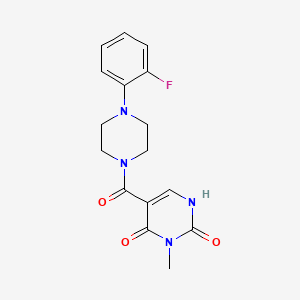


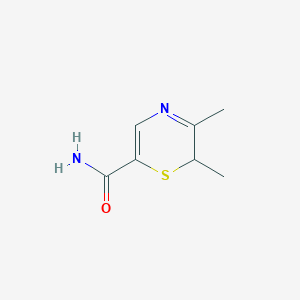
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)
![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)
